molecular formula C8H7NO3 B13521841 Phenol, 5-ethenyl-2-nitro-

Phenol, 5-ethenyl-2-nitro-

Cat. No.: B13521841
M. Wt: 165.15 g/mol
InChI Key: NNGIHPSIRLXGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 5-ethenyl-2-nitro- can be synthesized through several methods. One common approach involves the nitration of 5-ethenylphenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products.

Another method involves the nucleophilic aromatic substitution of 5-ethenyl-2-chlorophenol with sodium nitrite in the presence of a copper catalyst . This reaction proceeds via the formation of a diazonium intermediate, which is subsequently replaced by the nitro group.

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield . Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-ethenyl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5-ethenyl-2-nitrophenol

InChI

InChI=1S/C8H7NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2

InChI Key

NNGIHPSIRLXGSE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.